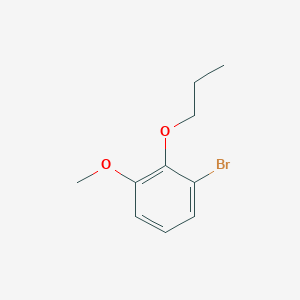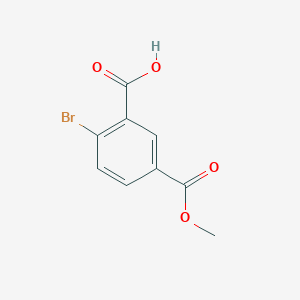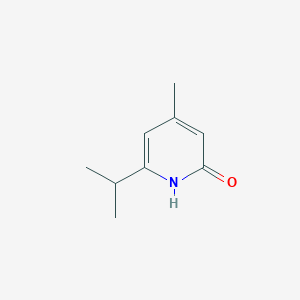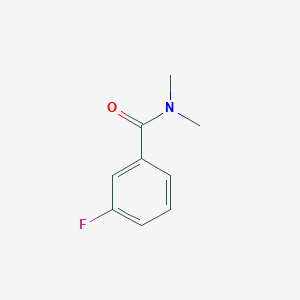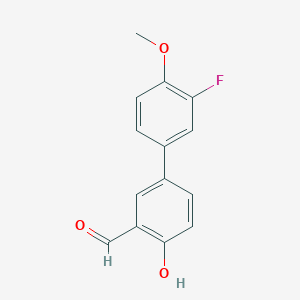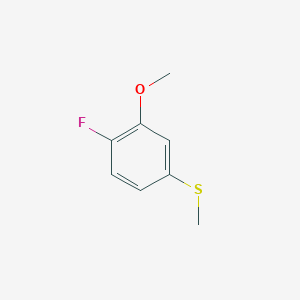
Copper(I) trifluoromethanesulfonate toluene complex (2:1), 98%
Übersicht
Beschreibung
Copper(I) trifluoromethanesulfonate toluene complex serves as a vital coupling reagent for photo reactions . It is also used in the preparation of polycyclic furans and butyrolactones . Further, it is used as a reagent for the preparation of beta-lactam from beta-amino thiol-esters .
The complex is also known by other names such as CuOTf-toluene, Copper(I) triflate toluene complex, Cuprous trifluoromethanesulfonate toluene complex, and Trifluoromethanesulfonic acid copper(I) salt toluene complex .
Molecular Structure Analysis
The linear formula of the Copper(I) trifluoromethanesulfonate toluene complex is (CF3SO3Cu)2 · C6H5CH3 . The molecular weight of the complex is 517.37 . The complex has a CAS Number of 48209-28-5 .Chemical Reactions Analysis
The Copper(I) trifluoromethanesulfonate toluene complex is used as a vital coupling reagent for photo reactions . It is also used in the preparation of polycyclic furans and butyrolactones . Further, it is used as a reagent for the preparation of beta-lactam from beta-amino thiol-esters .Physical and Chemical Properties Analysis
The Copper(I) trifluoromethanesulfonate toluene complex appears as a white to cream or pale yellow or pale brown or grey crystalline solid . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Complexation Chemistry Copper(I) trifluoromethanesulfonate demonstrates significant electrochemical properties and the ability to form water-soluble complexes, which are stable and can reversibly bind with alkenes like ethylene and 1-butene. This property is utilized in electrochemically modulated complexation-based separation processes (Suzuki, Noble, & Koval, 1997).
Catalysis in Organic Synthesis It catalyzes the amidation of cyclic ethers with iminoiodanes, leading to the formation of α,ω-amino alcohols. This catalytic action is efficient and occurs under mild conditions (He, Yu, Zhang, & Xiao‐Qi Yu, 2007).
Metal-Catalyzed CH Bond Activation The Copper(I) trifluoromethanesulfonate complexes are used in the metal-catalyzed CH bond activation of alkyne π complexes. This has implications in enhancing reaction rates and facilitating certain organic reactions (Hefner, Zizelman, Durfee, & Lewandos, 1984).
Synthesis and Structural Analysis This compound is used in synthesizing various organocopper(I) complexes, offering insights into their structures and reactivity, such as in the synthesis of the trithiocarbonato complex (Lanfredi, Tiripicchio, Camus, & Marsich, 1983).
Supramolecular Chemistry It plays a role in the synthesis and analysis of supramolecular structures, as seen in studies involving phthalazine and dicopper(I) trifluoromethanesulphonate salts (Plasseraud, Cattey, & Richard, 2008).
Toluene-Sandwiched Metal Complexes In the formation of toluene-sandwiched metal complexes, this compound has been used to explore the structural and electronic properties of these complexes (Dias, Singh, & Campana, 2008).
Catalysis in Oxidation Reactions Copper(I) trifluoromethanesulfonate toluene complex acts as a catalyst in oxidation reactions, such as in the oxidation of toluene aliphatic C–H bonds. This highlights its potential in green chemistry applications (Liu, Lin, Chan, & Mou, 2015).
Electron Transfer Reactions The compound is involved in electron transfer reactions, exemplified by its reaction with selenium coronands, forming stable copper(I) complexes (Batchelor, Einstein, Gu, Pinto, & Zhou, 1990).
Glycosylation Reactions It facilitates glycosylation reactions, as demonstrated in the copper(II) trifluoromethanesulfonate-induced glycosylation of various donors, highlighting its versatility in organic synthesis (Yamada & Hayashi, 2002).
Safety and Hazards
The Copper(I) trifluoromethanesulfonate toluene complex is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and avoid breathing dust/fume/gas/mist/vapours/spray . Wearing protective gloves/protective clothing/eye protection/face protection is advised .
Wirkmechanismus
Target of Action
The primary target of the Copper(I) trifluoromethanesulfonate toluene complex is the chemical bonds in organic compounds. It acts as a catalyst in various chemical reactions, particularly in photo reactions .
Mode of Action
The Copper(I) trifluoromethanesulfonate toluene complex interacts with its targets by facilitating the breakage and formation of chemical bonds . As a catalyst, it speeds up the reaction rate without being consumed in the process .
Biochemical Pathways
The complex is involved in the synthesis of polycyclic furans and butyrolactones . It also plays a crucial role in the preparation of beta-lactam from beta-amino thiol-esters , which are key components in many antibiotics.
Pharmacokinetics
Instead, it remains unchanged throughout the reaction and can be recovered afterwards .
Result of Action
The action of the Copper(I) trifluoromethanesulfonate toluene complex results in the formation of new organic compounds, such as polycyclic furans, butyrolactones, and beta-lactam . These compounds have various applications, including in pharmaceuticals and materials science.
Action Environment
The efficacy and stability of the Copper(I) trifluoromethanesulfonate toluene complex can be influenced by environmental factors. It is soluble in toluene , which is often used as the reaction medium. The complex is sensitive to air and moisture , so reactions involving this catalyst should be carried out under an inert atmosphere to prevent degradation.
Eigenschaften
IUPAC Name |
copper(1+);toluene;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.CHF3O3S.Cu/c1-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7;/h2-6H,1H3;(H,5,6,7);/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHVMNLOAYHEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8CuF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)
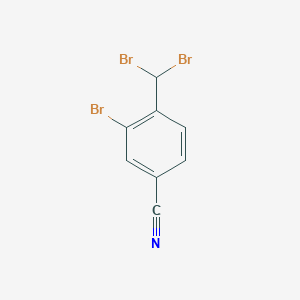
![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)

